

An In-depth Technical Guide to the Molecular Geometry of Benzaldehyde Thiosemicarbazone

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Compound of Interest

Compound Name: Benzaldehyde thiosemicarbazone

Cat. No.: B154886

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Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzaldehyde thiosemicarbazone (BTSC) is a Schiff base formed from the condensation of benzaldehyde and thiosemicarbazide. This class of compounds, thiosemicarbazones, has garnered significant attention in medicinal chemistry and drug development due to a wide spectrum of pharmacological activities, including antitumor, antibacterial, antifungal, and antiviral properties.^{[1][2][3][4]} The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and ability to chelate metal ions, which in turn influences their interaction with biological targets. A thorough understanding of the molecular geometry, conformational possibilities, and electronic properties of BTSC is therefore fundamental for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive overview of the molecular architecture of BTSC, supported by crystallographic data, spectroscopic analysis, and detailed experimental protocols.

Molecular Structure and Geometry

The definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. Studies on **benzaldehyde thiosemicarbazone** have revealed a nuanced geometry characterized by near-planarity and specific intermolecular interactions.

Crystallographic Analysis

The crystal structure of **benzaldehyde thiosemicarbazone** has been determined to be in the triclinic crystal system with the space group P1.^{[5][6]} A notable feature is the presence of two independent molecules within the asymmetric unit, which exhibit slight conformational differences.^{[5][6]} One molecule is nearly planar, while the other shows a significant dihedral angle between the phenyl ring and the thiosemicarbazone moiety, indicating a degree of torsional flexibility.^{[5][6][7]} This flexibility may be crucial for its binding to various biological targets. The molecular packing is stabilized by a network of intermolecular N—H⋯S hydrogen bonds, which link the molecules into layers.^{[5][6]}

Table 1: Crystal Data and Structure Refinement for **Benzaldehyde Thiosemicarbazone**

Parameter	Value	Reference
Empirical Formula	C ₈ H ₉ N ₃ S	[5][6]
Formula Weight	179.24	[5][6]
Crystal System	Triclinic	[5][6]
Space Group	P1	[5][6]
a (Å)	5.8692 (13)	[5][6]
b (Å)	12.513 (2)	[5][6]
c (Å)	13.519 (2)	[5][6]
α (°)	112.735 (3)	[5][6]
β (°)	95.384 (2)	[5][6]
γ (°)	96.153 (2)	[5][6]
Volume (Å ³)	900.4 (3)	[5][6]
Z	4	[5][6]
Temperature (K)	298 (2)	[5][6]

| R-factor | 0.058 |^{[5][6]} |

Molecular Conformation and Key Structural Parameters

The thiosemicarbazone moiety typically adopts an E conformation about the imine (C=N) bond, which is the thermodynamically more stable form.^[1] The structure is characterized by extensive π -electron delocalization across the thiosemicarbazone backbone. The planarity of the thiosemicarbazone group facilitates these electronic interactions.

Table 2: Selected Hydrogen Bond Geometries for **Benzaldehyde Thiosemicarbazone**

D—H...A	d(H...A) (Å)	d(D...A) (Å)	\angle (DHA) (°)	Reference
N2—H2...S1	2.64	3.443 (3)	155	[5] [6]
N5—H5...S1	2.61	3.441 (3)	162	[5] [6]

| N6—H6B...S2 | 2.51 | 3.368 (3) | 173 |[\[5\]](#) |

D = donor atom; A = acceptor atom.

Caption: 2D structure of **benzaldehyde thiosemicarbazone**.

Experimental Protocols

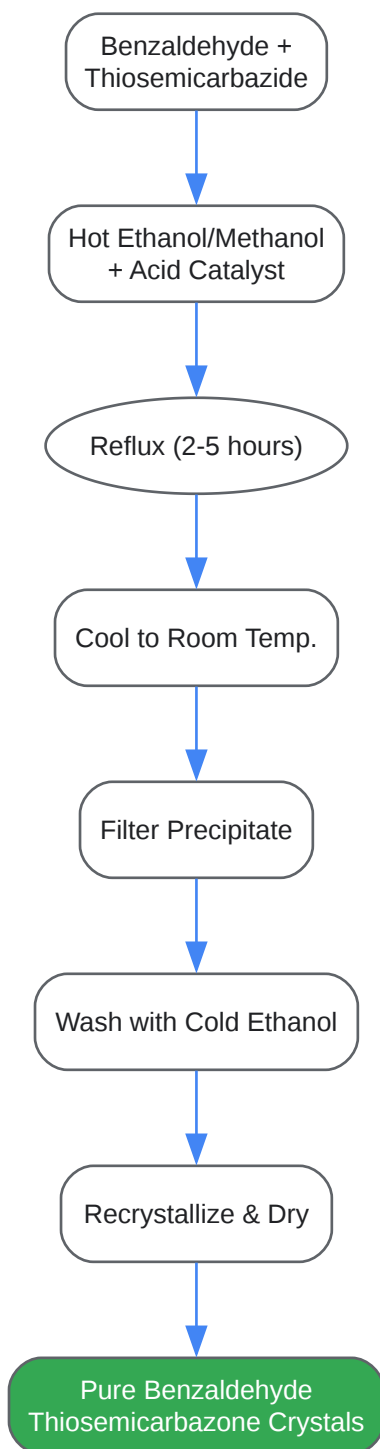
Synthesis of Benzaldehyde Thiosemicarbazone

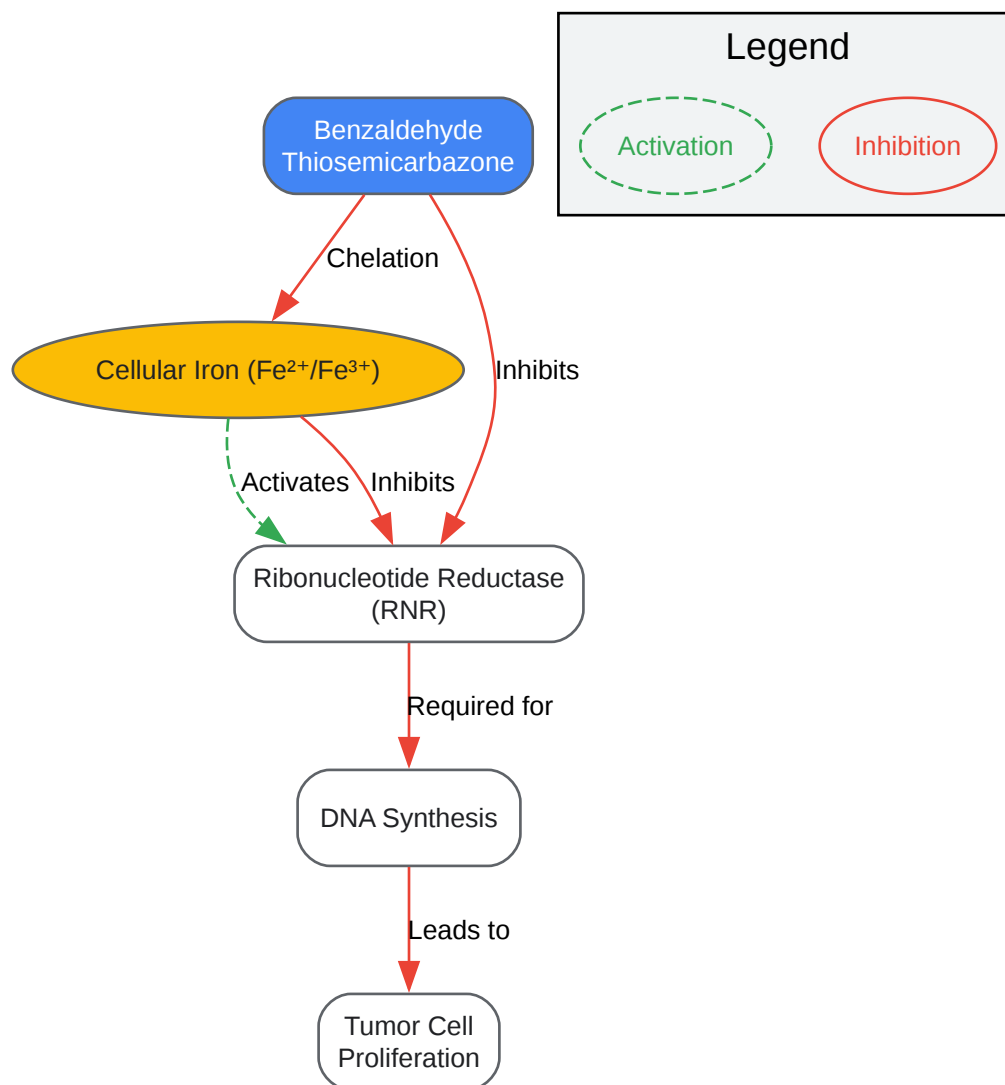
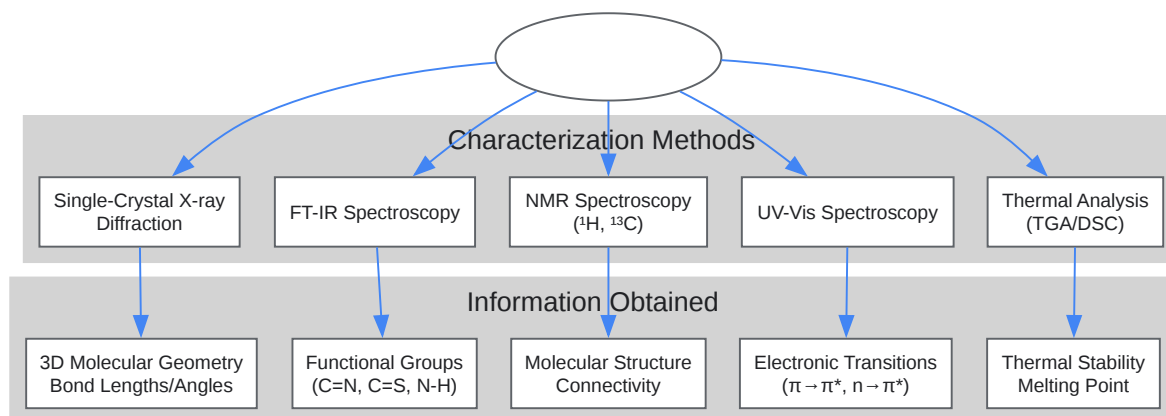
The synthesis is a straightforward condensation reaction, also known as a Schiff base formation.^[8]

Protocol:

- **Reactant Preparation:** Dissolve thiosemicarbazide (1.0 equivalent) in a suitable solvent, typically hot ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.^[2]^[9]
- **Addition of Aldehyde:** To this hot solution, add a solution of benzaldehyde (1.0 equivalent) in the same solvent dropwise over a period of 30 minutes. A catalytic amount of acid (e.g., a few drops of concentrated HCl or glacial acetic acid) can be added to facilitate the reaction.
[\[10\]](#)[\[11\]](#)

- Reaction: Stir and reflux the reaction mixture for a period of 2 to 5 hours.[\[2\]](#)[\[11\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[8\]](#)
- Isolation and Purification: After completion, cool the mixture to room temperature or in an ice bath. The solid product that precipitates is collected by filtration.[\[2\]](#)
- Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials.[\[2\]](#)
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain colorless or pale yellow crystals.[\[5\]](#) Dry the final product in vacuo.





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